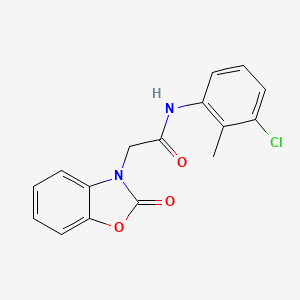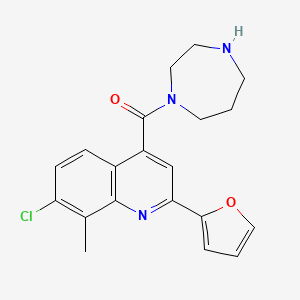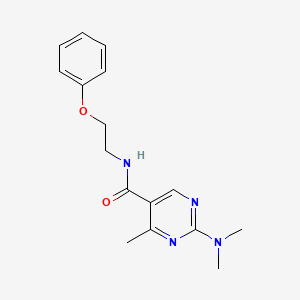
2-chlorobenzyl (2-ethoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzyl (2-ethoxyphenoxy)acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H16ClO4.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzyl (2-ethoxyphenoxy)acetate involves its ability to bind to the active site of acetylcholinesterase and protein kinases, thereby inhibiting their activity. This binding is reversible and can be modulated by changes in pH and temperature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl (2-ethoxyphenoxy)acetate are primarily related to its effects on acetylcholinesterase and protein kinases. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory. Inhibition of protein kinases can lead to a decrease in cell proliferation, which can be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chlorobenzyl (2-ethoxyphenoxy)acetate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its ability to modulate the activity of certain enzymes and proteins, which can be useful in a variety of research applications.
One limitation of using 2-chlorobenzyl (2-ethoxyphenoxy)acetate in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. Another limitation is its specificity for certain enzymes and proteins, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for the use of 2-chlorobenzyl (2-ethoxyphenoxy)acetate in scientific research. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and protein kinases, which could lead to improved therapeutic agents for the treatment of cognitive disorders and cancer, respectively.
Another direction is the investigation of the effects of 2-chlorobenzyl (2-ethoxyphenoxy)acetate on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Finally, the use of 2-chlorobenzyl (2-ethoxyphenoxy)acetate in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 2-chlorobenzyl (2-ethoxyphenoxy)acetate involves the reaction between 2-chlorobenzyl chloride and 2-ethoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been well-established and is relatively simple to perform.
Aplicaciones Científicas De Investigación
2-chlorobenzyl (2-ethoxyphenoxy)acetate has been used in a variety of scientific research applications due to its ability to modulate the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory.
In addition to its effects on acetylcholinesterase, 2-chlorobenzyl (2-ethoxyphenoxy)acetate has also been shown to inhibit the activity of certain protein kinases, which play a key role in cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and can be useful in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 2-(2-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-2-20-15-9-5-6-10-16(15)21-12-17(19)22-11-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGQQSZUFKDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 2-(2-ethoxyphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)


![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)


![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)
![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)

![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)
![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)